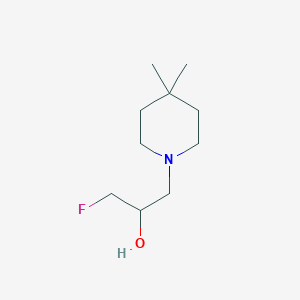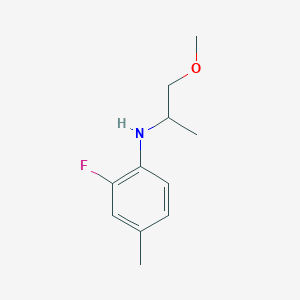
2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline: is an organic compound with the molecular formula C11H16FNO It is a derivative of aniline, where the amino group is substituted with a 2-fluoro group and a 1-methoxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.
Reduction: The nitro group of 4-nitrotoluene is reduced to form 4-methylaniline.
Fluorination: The amino group of 4-methylaniline is fluorinated to form 2-fluoro-4-methylaniline.
Alkylation: The fluorinated aniline is then alkylated with 1-methoxypropan-2-yl chloride under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the fluoro group can yield the corresponding aniline derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzaldehyde or 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylbenzoic acid.
Reduction: Formation of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the methoxypropan-2-yl group modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-(1-methoxypropan-2-yl)aniline
- 2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
- 2-Fluoro-N-(1-methoxypropan-2-yl)cyclopentan-1-amine
Uniqueness
2-Fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline is unique due to the presence of both the fluoro and methoxypropan-2-yl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, solubility, and binding affinity, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
2-fluoro-N-(1-methoxypropan-2-yl)-4-methylaniline |
InChI |
InChI=1S/C11H16FNO/c1-8-4-5-11(10(12)6-8)13-9(2)7-14-3/h4-6,9,13H,7H2,1-3H3 |
InChI Key |
MNIAJYADVOERJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(C)COC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


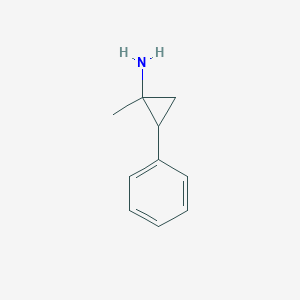
![(2-Ethoxyethyl)[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B13246716.png)
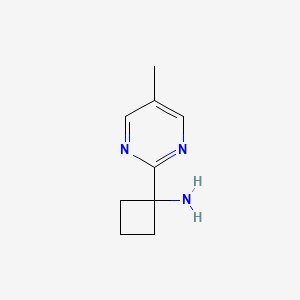
![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
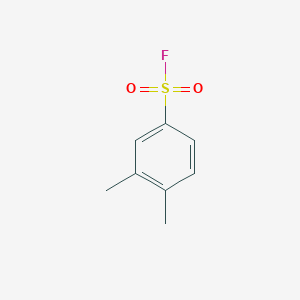
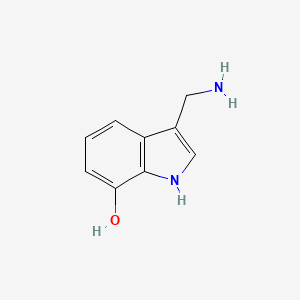
amine](/img/structure/B13246748.png)
![6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13246751.png)
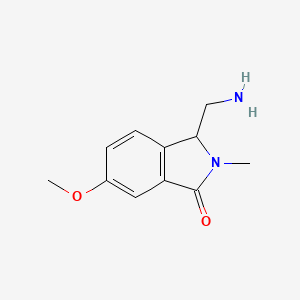
![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane](/img/structure/B13246771.png)

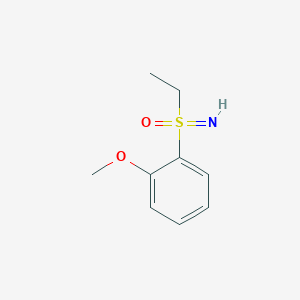
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)
